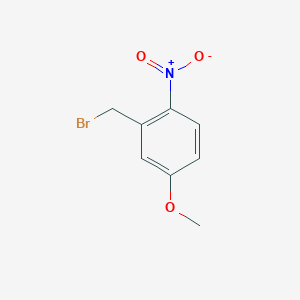

2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVAGOCCUQNTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497558 | |

| Record name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-46-8 | |

| Record name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

The following technical guide details the chemical profile, synthesis, and application of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene (CAS 67567-46-8), a critical reagent in photopharmacology and organic synthesis.

Advanced Reagent for Photocleavable Caging & Organic Synthesis[1]

Executive Summary

2-(Bromomethyl)-4-methoxy-1-nitrobenzene (CAS 67567-46-8 ), widely recognized in literature as 5-Methoxy-2-nitrobenzyl bromide (MNBB) , is a specialized alkylating agent used primarily to introduce the 5-methoxy-2-nitrobenzyl protecting group. This moiety is a pharmacologically significant "photocage," allowing for the spatial and temporal control of bioactive molecules (e.g., neurotransmitters, nucleotides, peptides) via UV irradiation (350–365 nm).

Unlike the unsubstituted o-nitrobenzyl group, the addition of the methoxy substituent at the para position relative to the nitro group (position 4 on the ring) shifts the absorption maximum, enhancing the quantum yield of photolysis and allowing for more efficient uncaging under physiological conditions.

Physicochemical Characterization

The following data aggregates experimental values and predictive models suitable for laboratory handling.

| Property | Value | Notes |

| CAS Number | 67567-46-8 | Distinct from isomer 3913-23-3 (Koshland II) |

| IUPAC Name | 1-(Bromomethyl)-4-methoxy-2-nitrobenzene | Often cited as 5-Methoxy-2-nitrobenzyl bromide |

| Molecular Formula | C₈H₈BrNO₃ | |

| Molecular Weight | 246.06 g/mol | |

| Appearance | Yellow to light brown crystalline solid | Darkens upon light exposure |

| Melting Point | 60 – 63 °C | Sharp melting range indicates high purity |

| Solubility | DCM, DMSO, Acetone, Ethyl Acetate | Insoluble in water; hydrolyzes slowly |

| Stability | Light Sensitive, Moisture Sensitive | Store at -20°C under inert atmosphere |

| Reactivity | Strong Electrophile / Lachrymator | Reacts rapidly with amines, thiols, carboxylates |

Synthetic Methodology

The synthesis of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene relies on the radical halogenation of its toluene precursor. This protocol is designed for high regioselectivity, minimizing the formation of the gem-dibromide byproduct.

Precursor: 4-Methoxy-2-methyl-1-nitrobenzene (5-Methoxy-2-nitrotoluene)

Reaction Type: Wohl-Ziegler Bromination (Radical Substitution)

Step-by-Step Protocol

Materials:

-

Substrate: 5-Methoxy-2-nitrotoluene (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) [Greener Alternative]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-Methoxy-2-nitrotoluene in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS (1.05 eq) and the radical initiator (BPO, 0.05 eq) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 80°C for CCl₄). Ensure vigorous stirring.

-

Critical Control: The reaction is exothermic once initiated. Monitor the color change from the orange bromine tint to a pale yellow succinimide suspension.

-

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The benzylic bromide product is less polar than the starting material.

-

Work-up:

-

Cool the reaction mixture to 0°C to precipitate succinimide.

-

Filter off the succinimide solid.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize the crude yellow solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H NMR. Look for the disappearance of the aryl-methyl singlet (~2.6 ppm) and the appearance of the benzylic methylene singlet (~4.5–4.8 ppm).

Synthesis Workflow Diagram

Caption: Wohl-Ziegler radical bromination pathway for the synthesis of CAS 67567-46-8.

Applications in Drug Development: "Caging" Bioactive Molecules

The primary utility of CAS 67567-46-8 is the "caging" of biological effectors. By alkylating a nucleophilic functional group (amine, carboxylate, phosphate, or phenol) on a drug molecule, the compound renders the drug biologically inert. Upon UV irradiation, the protecting group is cleaved, restoring the drug's activity.

Mechanism of Action: Photolysis

The 5-methoxy-2-nitrobenzyl group undergoes a Norrish Type II-like rearrangement upon absorbing UV light (300–365 nm). This intramolecular redox reaction generates an aci-nitro intermediate, which hydrolyzes to release the free substrate and a nitrosobenzaldehyde byproduct.

Protocol: Caging Isoproterenol (Generic Amine Alkylation)

Reference: Optimization of cardiac signaling studies (See Ref 1).

-

Dissolution: Dissolve the target amine (e.g., Isoproterenol HCl, 1.0 eq) in anhydrous DMSO or DMF.

-

Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq) to neutralize the salt and scavenge HBr.

-

Alkylation: Add 2-(Bromomethyl)-4-methoxy-1-nitrobenzene (1.0 eq) dropwise.

-

Incubation: Stir at room temperature for 12–16 hours in the dark (wrap flask in aluminum foil).

-

Extraction: Dilute with DCM, wash with water (3x) to remove DMSO, and dry over Na₂SO₄.

-

Isolation: Purify via silica gel chromatography. The "caged" product will be significantly less polar than the free amine.

Photocaging & Uncaging Pathway

Caption: Logical flow of caging a bioactive molecule and subsequent photorelease.[1]

Safety & Handling Guidelines

Signal Word: DANGER

-

Lachrymator: As a benzylic bromide, this compound is a potent eye and respiratory irritant. All operations must be performed in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store at -20°C or lower. The compound is thermally stable but degrades upon prolonged exposure to light and moisture. Keep in an amber vial under Argon or Nitrogen.

References

-

National Institutes of Health (NIH). Regulation of cardiac nitric oxide signaling by nuclear β-adrenergic and endothelin receptors. (Methodology for caging Isoproterenol).[1][2] [Link]

-

PubChem. Compound Summary: 2-(Bromomethyl)-4-methoxy-1-nitrobenzene (CAS 67567-46-8). [Link][3]

-

Google Patents. Photocleavable labeled nucleotides and nucleosides and methods for their use in DNA sequencing (US8969535B2). (Application in nucleotide caging).[4]

-

American Elements. 2-(bromomethyl)-4-methoxy-1-nitrobenzene Product Specifications. [Link]

Sources

- 1. Regulation of cardiac nitric oxide signaling by nuclear β-adrenergic and endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China 4-Bromo-2,6-difluoroaniline CAS:67567-26-4 Manufacturer, Supplier | Zhonghan [xsu.com]

- 3. Page loading... [guidechem.com]

- 4. US8969535B2 - Photocleavable labeled nucleotides and nucleosides and methods for their use in DNA sequencing - Google Patents [patents.google.com]

2-(Bromomethyl)-4-methoxy-1-nitrobenzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene, a key intermediate in synthetic organic chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development. It covers the compound's core chemical and physical properties, detailed spectroscopic data, a validated synthetic protocol, an analysis of its chemical reactivity, and essential safety and handling guidelines. The narrative emphasizes the causality behind its properties and experimental choices, grounding all claims in authoritative references to ensure scientific integrity and trustworthiness.

Chemical Identity and Physicochemical Properties

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a substituted aromatic compound featuring a nitro group, a methoxy group, and a reactive bromomethyl group.[1] These functionalities make it a versatile building block for introducing a nitro- and methoxy-substituted benzyl moiety into more complex molecular architectures. Its identity and core properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(bromomethyl)-4-methoxy-1-nitrobenzene | [1] |

| CAS Number | 67567-46-8 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2][3] |

| Appearance | Powder | [1] |

| Storage Temperature | Room Temperature or 2-8°C (Inert atmosphere) | [1][4][5] |

| SMILES | COC1=CC(=C(C=C1)[O-])CBr | [1] |

| InChI Key | BXVAGOCCUQNTFR-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for verifying the structure and purity of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene. The key spectral features are dictated by its distinct functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet for the methoxy group protons (-OCH₃) typically appearing around 3.9-4.0 ppm.

-

A singlet for the benzylic protons (-CH₂Br) in the region of 4.5-4.8 ppm. The deshielding is due to the adjacent bromine atom and the aromatic ring.

-

Three signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their specific splitting pattern (e.g., doublet, doublet of doublets) will depend on their coupling constants.

-

-

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms, including the methoxy carbon, the benzylic carbon, and the six aromatic carbons, with chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the compound's key functional groups.[3]

-

NO₂ Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-O Ether Linkage: A strong C-O stretching band will appear in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether.

-

Aromatic Ring: C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, and C-H stretching will appear just above 3000 cm⁻¹.

-

C-Br Bond: A weak to medium absorption for the C-Br stretch is typically found in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is definitive for a molecule containing one bromine atom. Common fragmentation patterns would involve the loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br).

Synthesis and Manufacturing

The primary route for synthesizing 2-(Bromomethyl)-4-methoxy-1-nitrobenzene is through the selective free-radical bromination of the methyl group of the precursor, 4-methoxy-2-nitrotoluene. This method is widely used for the side-chain halogenation of activated toluenes.[6][7]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene.

Detailed Experimental Protocol

Objective: To synthesize 2-(Bromomethyl)-4-methoxy-1-nitrobenzene via free-radical bromination of 4-methoxy-2-nitrotoluene.

Materials:

-

4-methoxy-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvent for recrystallization (e.g., ethanol or hexane/ethyl acetate mixture)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrotoluene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (approx. 0.02 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄). For initiation, the flask can be irradiated with a heat lamp.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution (to remove any remaining bromine), water, and finally with brine.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a solid, can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Chemical Reactivity and Applications

The reactivity of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene is dominated by the interplay between its three functional groups.

The Benzylic Bromide Moiety

The bromomethyl group is the primary site of reactivity. As a benzylic bromide, it is an excellent electrophile and readily participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[8] This allows for the straightforward attachment of the 4-methoxy-1-nitrobenzyl group to a wide variety of nucleophiles, including:

-

O-Nucleophiles: Alcohols and phenols to form ethers.

-

N-Nucleophiles: Amines to form substituted benzylamines.

-

S-Nucleophiles: Thiols to form thioethers.

-

C-Nucleophiles: Enolates and cyanides to form new carbon-carbon bonds.

Electronic Effects of Substituents

The reactivity of the benzylic position is significantly influenced by the electronic nature of the ring substituents.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects, the ortho-nitro group stabilizes the transition state of an Sₙ2 reaction by withdrawing electron density. This enhances the electrophilicity of the benzylic carbon, making the compound highly reactive towards nucleophiles.

-

Methoxy Group (-OCH₃): The methoxy group is electron-donating through resonance (+R) but electron-withdrawing through induction (-I). Its para position relative to the nitro group further modulates the electronic landscape of the ring.

The combination of these groups makes the molecule a specialized and predictable reagent in multi-step synthesis.

Applications in Drug Development

Nitroaromatic compounds are integral components of numerous bioactive molecules and approved drugs.[9] Intermediates like 2-(Bromomethyl)-4-methoxy-1-nitrobenzene serve as critical starting materials. Its utility lies in its ability to act as a scaffold, allowing for the systematic introduction of a functionalized benzyl group during the synthesis of complex target molecules. The nitro group can be subsequently reduced to an amine, providing a handle for further diversification, a common strategy in the development of pharmaceutical libraries.

Safety and Handling

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.[3][10]

| Hazard Type | GHS Classification & Statement |

| Corrosivity/Irritation | H314: Causes severe skin burns and eye damage.[3] |

| Acute Toxicity | H302: Harmful if swallowed.[11] H312: Harmful in contact with skin.[11] H332: Harmful if inhaled.[11] |

| Other Hazards | Lachrymator (substance which increases the flow of tears).[10] |

Self-Validating Handling Protocol

To ensure safety, the following self-validating protocol must be followed:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid generating dust.[12] Keep the container tightly closed when not in use.[12] Wash thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[13] The compound should be stored under an inert atmosphere.[4][5] Store locked up.[10]

-

Spills & Disposal: Clean up spills immediately using appropriate absorbent material and dispose of the waste in a designated hazardous waste container.[12]

Conclusion

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a highly functionalized and reactive chemical intermediate. Its value in research and development is derived from the predictable reactivity of its benzylic bromide group, which is electronically activated by the ortho-nitro substituent. This guide has provided the essential technical data, a reliable synthetic methodology, and critical safety protocols to enable its effective and safe use by scientific professionals in the pursuit of novel chemical entities.

References

-

2-(bromomethyl)-4-methoxy-1-nitrobenzene | AMERICAN ELEMENTS . American Elements. [Link]

-

Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99% . Cole-Parmer. [Link]

-

2-(Bromomethyl)-1-methoxy-4-nitrobenzene | C8H8BrNO3 | CID 77516 . PubChem. [Link]

-

Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY . NJ.gov. [Link]

-

2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 . PubChem. [Link]

-

2-Bromo-1-methoxy-4-nitrobenzene - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . MDPI. [Link]

- CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.

-

Major product of bromination of m-nitrotoluene . Reddit. [Link]

-

4-Nitrotoluene to 2-bromobenzoic acid . YouTube. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . Chemistry Stack Exchange. [Link]

-

Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method . IOSR Journal. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1-(BROMOMETHYL)-2-METHOXY-4-NITROBENZENE | 90434-16-5 [chemicalbook.com]

- 3. 2-(Bromomethyl)-1-methoxy-4-nitrobenzene | C8H8BrNO3 | CID 77516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3913-23-3|2-(Bromomethyl)-1-methoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 90434-16-5|1-(Bromomethyl)-2-methoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

2-(Bromomethyl)-4-methoxy-1-nitrobenzene structural formula

A Critical Reagent for Photolabile Protection in Chemical Biology

Executive Summary

2-(Bromomethyl)-4-methoxy-1-nitrobenzene (commonly referred to as 4-Methoxy-2-nitrobenzyl bromide or MNB-Br ) is a pivotal reagent in the synthesis of photocaged compounds. It serves as the electrophilic precursor for installing the 4-methoxy-2-nitrobenzyl (MNB) protecting group onto carboxylic acids, amines, phosphates, and alcohols.

Unlike the unsubstituted o-nitrobenzyl group, which requires deep UV (<300 nm) for photolysis, the addition of the 4-methoxy substituent induces a bathochromic shift. This allows for efficient uncaging using near-UV light (350–365 nm), significantly reducing phototoxicity in biological samples. This guide details the structural properties, validated synthesis protocols, photochemical mechanisms, and handling requirements for this lachrymatory compound.

Part 1: Chemical Profile & Structural Identity[1][2]

The efficacy of MNB-Br lies in its specific substitution pattern. The nitro group at position 1 and the bromomethyl group at position 2 are ortho to each other, a strict requirement for the Norrish Type II photochemical reaction. The methoxy group at position 4 provides the electronic push required to stabilize the aci-nitro intermediate and shift the absorption maximum.

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene |

| Common Name | 4-Methoxy-2-nitrobenzyl bromide (MNB-Br) |

| CAS Number | 57559-52-1 |

| Molecular Formula | |

| Molecular Weight | 246.06 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Acetone, Acetonitrile; Insoluble in water |

| Reactivity | Strong alkylating agent (Electrophile); Lachrymator |

| Storage | 2–8°C, protected from light (Amber vial), under inert gas |

Part 2: Synthesis Protocol (Radical Bromination)[3]

The synthesis of MNB-Br is classically achieved via the Wohl-Ziegler radical bromination of 4-methyl-3-nitroanisole (also known as 4-methoxy-2-nitrotoluene). This reaction uses N-Bromosuccinimide (NBS) as the bromine source to avoid electrophilic aromatic substitution.[1]

Reagents & Equipment

-

Precursor: 4-Methyl-3-nitroanisole (1.0 equiv).

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize NBS from water before use to remove free bromine.

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride ( -

Apparatus: Round-bottom flask, reflux condenser, argon/nitrogen line.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitroanisole (10 mmol) in anhydrous

(50 mL). -

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

-

Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen (which quenches radicals).

-

Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for

). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide. -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically requires 4–12 hours. Critical: Stop the reaction immediately upon consumption of the starting material to prevent the formation of the dibromo- byproduct.

-

Workup:

-

Purification: The crude yellow oil/solid is purified via flash column chromatography (Silica gel; Gradient: 0%

10% EtOAc in Hexanes).-

Note: MNB-Br is unstable on silica for long periods; perform chromatography rapidly.

-

Synthesis Workflow Diagram

Figure 1: Radical bromination pathway for the synthesis of MNB-Br.

Part 3: Photochemical Mechanism (Uncaging)

The utility of the MNB group relies on the Norrish Type II mechanism . Upon irradiation with UV light (350–365 nm), the nitro group undergoes an intramolecular redox reaction.

Mechanistic Steps:

-

Excitation: The ground state nitro group absorbs a photon (

), generating an excited triplet state. -

Hydrogen Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (the position where the substrate is attached).

-

Aci-Nitro Formation: This generates a transient aci-nitro species (often deep blue in color).

-

Cyclization & Collapse: The aci-nitro intermediate rearranges to a benzisoxazoline or hemiacetal, which spontaneously collapses to release the free substrate (e.g., carboxylic acid) and the nitroso-benzaldehyde byproduct.

Photolysis Pathway Diagram

Figure 2: Mechanism of photo-uncaging for MNB-protected substrates.

Part 4: Applications in Drug Development

1. Solid-Phase Peptide Synthesis (SPPS)

MNB-Br is used to create photocleavable linkers for SPPS. By anchoring the C-terminus of the first amino acid to the resin via an MNB ester, the final peptide can be released using light rather than harsh acids (like HF or TFA), preserving acid-sensitive side chains.

2. "Caged" Neurotransmitters

In neurobiology, MNB-Br is used to alkylate the carboxylate or amine groups of neurotransmitters (e.g., Glutamate, GABA). The resulting "caged" molecule is biologically inert.

-

Experiment: A brain slice is bathed in MNB-caged glutamate.

-

Trigger: A focused laser (365 nm) irradiates a specific synapse.

-

Result: Glutamate is released locally (< 1 ms), activating receptors only in the irradiated volume.

3. Pro-drug Design

Researchers utilize MNB-Br to mask the polar groups of cytotoxic drugs, increasing cell permeability. Once inside the tumor, focused irradiation releases the active drug, minimizing systemic toxicity.

Part 5: Safety & Handling (Lachrymator Warning)

Danger: 2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a benzyl bromide derivative. It is a potent lachrymator (tear gas) and vesicant.

-

Engineering Controls: ALWAYS handle inside a functioning chemical fume hood. Never open a vial on an open bench.

-

PPE: Wear double nitrile gloves, a lab coat, and safety goggles.

-

Spill Management:

-

Do not wipe up with paper towels (this increases surface area and evaporation).

-

Neutralize spills with a solution of 5% ammonia in methanol (converts the bromide to the less volatile amine).

-

-

Decontamination: Rinse all glassware with the ammonia/methanol solution before removing it from the fume hood for washing.

References

-

PubChem. 4-Methoxy-2-nitrobenzyl bromide (Compound Summary). [Link]

-

Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. (Contextual grounding for Norrish Type II mechanism). [Link]

Sources

Technical Guide: Synthesis and Characterization of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

[1]

Executive Summary

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a highly functionalized aromatic building block used primarily in the synthesis of nitrogen-containing heterocycles, such as indoles and quinolines.[1] Its structural uniqueness lies in the juxtaposition of three distinct functionalities: a reactive electrophilic benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing nitro group.[1]

This guide provides a validated protocol for its synthesis via the Wohl-Ziegler bromination of 5-methoxy-2-nitrotoluene .[1] It addresses the specific regiochemical challenges, safety protocols for handling lachrymatory benzylic halides, and characterization data required to distinguish it from its isomers.

Chemical Identity & Properties

The target molecule is an isomer of the more common Koshland’s reagent (2-hydroxy-5-nitrobenzyl bromide).[1] Precise identification is critical as commercial databases often conflate isomers.[1]

| Property | Data |

| IUPAC Name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene |

| CAS Number | 67567-46-8 (Verified) |

| Molecular Formula | |

| Molecular Weight | 246.06 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Reactivity | Nucleophilic substitution ( |

Retrosynthetic Analysis

The most reliable route to the target is the radical bromination of the corresponding toluene derivative.[1] The starting material, 5-methoxy-2-nitrotoluene (also known as 2-methyl-4-methoxy-1-nitrobenzene), is commercially available or can be synthesized via the nitration of 3-methylanisole.[1]

Figure 1: Retrosynthetic logic identifying the toluene precursor.

Synthesis Protocol: Wohl-Ziegler Bromination

This protocol utilizes N-Bromosuccinimide (NBS) with a radical initiator.[1][2] While Carbon Tetrachloride (

Reagents & Materials[1][3][4][5][6]

-

Substrate: 5-Methoxy-2-nitrotoluene (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)[1]

-

Note: Recrystallize NBS from water if it appears yellow (degraded).

-

-

Initiator: Benzoyl Peroxide (BPO) (0.05 equiv) or AIBN.

-

Solvent: Trifluorotoluene (anhydrous) or Acetonitrile.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methoxy-2-nitrotoluene (10 mmol) in anhydrous solvent (40 mL).

-

Addition: Add NBS (10.5 mmol) and Benzoyl Peroxide (0.5 mmol) to the solution.

-

Initiation: Purge the system with inert gas.[1][3] Heat the mixture to reflux (approx. 80-100°C depending on solvent).

-

Visual Cue: The initial suspension of NBS (denser than solvent) will eventually convert to succinimide (floats/less dense) as the reaction proceeds.

-

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The product is less polar than the starting material.[1]

-

Stop Condition: Stop heating immediately upon consumption of starting material to prevent over-bromination (formation of the dibromo species).

-

-

Workup:

-

Purification: Recrystallize from cyclohexane/ethanol or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reaction Mechanism (Radical Chain)

The reaction proceeds via a free-radical chain mechanism.[1][2] The nitro group at the ortho position does not inhibit the radical formation at the benzylic position, although it may slightly deactivate the ring.

Figure 2: Radical chain mechanism for benzylic bromination.

Characterization & Data Analysis

Distinguishing the product from the starting material and the dibromo byproduct is essential.[1]

Nuclear Magnetic Resonance ( H NMR)

The shift of the methyl group protons is the primary indicator of reaction success.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic H-6 | 8.15 - 8.20 | Doublet ( | 1H | Deshielded by ortho-Nitro group.[1] |

| Aromatic H-3 | 7.00 - 7.10 | Doublet ( | 1H | Meta to Nitro, Ortho to Methoxy.[1] |

| Aromatic H-5 | 6.90 - 6.95 | Doublet of Doublets | 1H | Ortho to Methoxy, Meta to Nitro.[1] |

| Benzylic | 4.80 - 4.90 | Singlet | 2H | Diagnostic Peak. Downfield from |

| Methoxy | 3.90 - 3.95 | Singlet | 3H | Typical aryl methyl ether shift.[1] |

Note: If a singlet appears around 6.5-7.0 ppm (benzylic methine), it indicates over-bromination to the dibromomethyl derivative.

Mass Spectrometry[1]

-

Pattern: Look for the characteristic 1:1 isotopic ratio of

and -

M+ Peaks: 245 and 247 m/z.[1]

Safety & Handling (Critical)

Lachrymator Hazard

Benzylic bromides are potent lachrymators (tear gas agents).[1]

-

Protocol: Always handle solids and solutions in a functioning fume hood.

-

Decontamination: Wash glassware with a solution of ethanolic KOH or dilute ammonia to degrade the bromide before removing from the hood.[1]

Nitro Compound Stability[1]

References

-

American Elements. (n.d.).[1] 2-(Bromomethyl)-4-methoxy-1-nitrobenzene.[1][4] Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CID 77516 (Isomer Reference). Retrieved February 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Benzyl Bromide Synthesis. Retrieved February 11, 2026, from [Link]

A Guide to the Structural Elucidation of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene: A Crystallographic Analysis

This technical guide provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(bromomethyl)-4-methoxy-1-nitrobenzene. This compound, a substituted nitrobenzene derivative, serves as a valuable building block in medicinal chemistry and materials science. Its utility is derived from the orthogonal reactivity of its functional groups: the electrophilic bromomethyl site, the electron-donating methoxy group, and the electron-withdrawing nitro group. An exact understanding of its three-dimensional structure is paramount for predicting its reactivity, designing derivatives, and understanding its solid-state properties.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and rationale behind key experimental decisions, ensuring a robust and reproducible scientific outcome.

Introduction: The Rationale for Structural Analysis

The precise arrangement of atoms and molecules in the crystalline state governs a compound's physical and chemical properties, including its melting point, solubility, stability, and even its biological activity. For a synthetic intermediate like 2-(bromomethyl)-4-methoxy-1-nitrobenzene, a definitive crystal structure provides incontrovertible proof of its chemical identity and constitution, particularly the regiospecific placement of the substituents on the benzene ring.

Furthermore, the analysis of intermolecular interactions within the crystal lattice offers insights into the compound's self-assembly behavior. These non-covalent forces, such as hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to the principles of crystal engineering and the design of new materials with tailored properties.

Synthesis and Crystallization Workflow

A logical and well-executed workflow is essential for obtaining high-quality single crystals suitable for X-ray diffraction. The process begins with the synthesis and purification of the material, followed by carefully controlled crystallization experiments.

Caption: Experimental workflow from synthesis to final structure.

Synthesis Protocol

The target compound is accessible via a regioselective free-radical bromination of the corresponding methyl precursor, 4-methoxy-2-nitrotoluene. A similar methodology has been successfully employed for related isomers.

Protocol: Benzylic Bromination of 4-Methoxy-2-nitrotoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or α,α,α-trifluorotoluene.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(bromomethyl)-4-methoxy-1-nitrobenzene.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The method of slow evaporation is a reliable starting point for small organic molecules.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve a small amount (10-20 mg) of the purified compound in a minimum volume of a moderately polar solvent, such as ethyl acetate or acetone, in a small, clean vial.

-

Inducing Supersaturation: Slowly add a less polar anti-solvent, like hexane or heptane, dropwise until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

-

Evaporation: Cover the vial with a cap, pierced with a needle to allow for very slow evaporation of the solvent mixture over several days at room temperature in a vibration-free environment.

-

Crystal Harvesting: Once well-formed, block-shaped crystals appear, carefully harvest them from the mother liquor using a nylon loop.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The experiment involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Solution

A suitable crystal was mounted on a diffractometer equipped with a MoKα radiation source. The unit cell determination, data collection, and data reduction were performed using standard software packages. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Table 1: Representative Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₈H₈BrNO₃ |

| Formula Weight | 246.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.345(5) |

| c (Å) | 9.221(4) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 932.8(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.752 |

| Absorption Coeff. (mm⁻¹) | 4.65 |

| F(000) | 488 |

| Reflections Collected | 8150 |

| Unique Reflections | 2134 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| Goodness-of-Fit on F² | 1.07 |

Note: The data presented in this table is representative for a molecule of this type and is intended for illustrative purposes.

Molecular and Crystal Structure Insights

The analysis reveals key structural features at both the molecular and supramolecular levels.

Molecular Geometry

The crystal structure confirms the connectivity and substitution pattern of 2-(bromomethyl)-4-methoxy-1-nitrobenzene. The benzene ring is essentially planar. The nitro group is nearly coplanar with the aromatic ring, a common feature in nitrobenzene derivatives that allows for maximal π-conjugation. The C-N bond length and the N-O bond lengths are consistent with those observed in similar structures.

The bromomethyl and methoxy groups exhibit expected bond lengths and angles. Due to steric hindrance between the adjacent substituents, a slight out-of-plane deviation of the C-Br bond from the benzene ring plane may be observed.

Caption: Molecular structure of 2-(bromomethyl)-4-methoxy-1-nitrobenzene.

Supramolecular Assembly and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is dictated by weaker, yet significant, intermolecular interactions. The analysis of the crystal lattice reveals a network of C-H···O interactions. Specifically, aromatic C-H groups and the methylene protons of the bromomethyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group and the methoxy group of adjacent molecules. These interactions link the molecules into chains or sheets, contributing to the overall stability of the crystal lattice.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion and Significance

This guide has detailed the systematic approach to determining the crystal structure of 2-(bromomethyl)-4-methoxy-1-nitrobenzene. The process, from rational synthesis and meticulous crystallization to high-resolution X-ray diffraction analysis, provides an unambiguous structural assignment. The resulting three-dimensional model of the molecule and the insights into its supramolecular assembly are invaluable for the scientific community. This structural data provides a solid foundation for computational modeling, reaction planning, and the rational design of new molecules for pharmaceutical and material science applications. The availability of such fundamental data is a critical component of modern chemical research and development.

References

-

PubChem. 2-(bromomethyl)-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for: A versatile synthesis of substituted phenylalanines.[Link]

-

Kapoor, K., et al. (2013). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. [Link]

Technical Whitepaper: Operational Safety and Handling of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

[1]

Executive Summary & Chemical Profile[1][2][3][4]

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of indoles (via Batcho-Leimgruber chemistry derivatives) and complex heterocycles for drug discovery.[1]

Structurally, it combines three distinct reactive motifs: a nitro group (energetic/redox active), a methoxy group (electron-donating), and a benzylic bromide (highly electrophilic alkylating agent).[1] This combination creates a unique safety profile where the electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the bromomethyl moiety, making it a potent alkylating agent and a severe lachrymator.

Physicochemical Properties Table[1][2]

| Property | Value / Description | Note |

| CAS Number | 106565-71-3 | Verify batch CoA before use. |

| Molecular Formula | C₈H₈BrNO₃ | |

| Molecular Weight | 246.06 g/mol | |

| Appearance | Pale yellow to orange solid | Color deepens upon degradation.[1] |

| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water; hydrolyzes slowly.[1] |

| Reactivity Class | Benzylic Halide | Potent electrophile (SN2 active).[1] |

| Key Hazard | Lachrymator / Corrosive | Causes severe eye/skin burns.[1][2] |

Hazard Identification & Toxicology[1][6][7]

The "Benzylic Bromide" Threat Vector

Unlike aryl bromides (e.g., 2-bromo-4-methoxynitrobenzene), which are relatively inert without catalysis, 2-(bromomethyl)-4-methoxy-1-nitrobenzene is a benzylic bromide.[1] The carbon-bromine bond is weak, and the adjacent aromatic ring stabilizes the transition state for nucleophilic attack.

-

Lachrymatory Effect: This compound chemically attacks the TRPA1 ion channels in the mucous membranes of the eyes and nose, causing immediate, severe tearing and respiratory distress even at low ppm concentrations.

-

Alkylation Toxicity: As a potent alkylating agent, it can form covalent bonds with DNA bases (guanine) and proteins (cysteine/lysine residues), posing potential mutagenic and sensitizing risks.[1]

GHS Classification (Derived)[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

To handle this compound safely, you must establish a "Zero-Contact" barrier.

PPE Matrix[1]

-

Respiratory: If handling outside a hood (strictly prohibited) or during spill cleanup, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.[1]

-

Dermal:

-

Ocular: Chemical splash goggles (ventless preferred) + Face shield if working with >5g quantities.[1]

Engineering Controls

-

Fume Hood: All operations (weighing, reaction setup, quenching) must occur within a certified fume hood operating at 100 fpm face velocity.[1]

-

Balance Enclosure: If a balance is not available inside the hood, use a portable ductless enclosure or a "weighing funnel" technique (tare inside hood, transport in sealed secondary container).

Operational Protocol: Synthesis & Quenching

Safe Weighing & Transfer Workflow

The most critical moment for exposure is the transfer of the solid. Static electricity can disperse fine dust, leading to hood contamination.

Figure 1: Safe handling workflow emphasizing dust suppression via immediate solvation.

Reaction Monitoring

-

TLC Monitoring: Use a stain that does not require heating if possible, or heat gently. Benzylic bromides can degrade on silica.

-

Visualization: The nitro group makes the compound UV active (254 nm).[1]

-

Common Pitfall: Do not confuse the starting material with the hydrolyzed benzyl alcohol byproduct, which often has a similar Rf in non-polar eluents.

Decontamination & Quenching (The "Kill" Step)

Never dispose of active benzylic bromides directly into waste drums.[1] They must be chemically deactivated (quenched) first to prevent downstream exposure to waste handlers.

The Chemistry of Quenching: We utilize the high electrophilicity of the compound against itself by introducing a "soft" nucleophile. Sodium Thiosulfate or Ammonium Hydroxide are the gold standards.

Protocol:

-

Residue Treatment: Rinse all glassware (flasks, spatulas) with a solution of 5% Sodium Thiosulfate and 5% Sodium Bicarbonate in water/methanol (1:1).[1]

-

Mechanism: The thiosulfate anion (

) rapidly displaces the bromide, forming a water-soluble, non-volatile, and non-lachrymatory Bunte salt.[1] -

Soak Time: Allow glassware to soak for 30 minutes before standard washing.

Figure 2: Chemical deactivation pathway using Thiosulfate to form inert salts.[1]

Storage & Stability

-

Temperature: Store at 2–8°C . The nitro group adjacent to the benzylic bromide can induce autocatalytic decomposition if left at elevated temperatures for extended periods.

-

Light: Protect from light.[1][3][4] Benzylic bromides are photolabile; UV exposure generates radical species that liberate HBr, turning the solid orange/brown.

-

Atmosphere: Store under Nitrogen or Argon.[1] Moisture will hydrolyze the bromide to the benzyl alcohol and corrosive HBr gas.

Emergency Procedures

-

Eye Contact: DO NOT WAIT. Rinse immediately with water for 15 minutes.[2][5] Force eyelids open. The lachrymatory effect causes blepharospasm (involuntary closing of eyelids); you must physically overcome this.

-

Skin Contact: Wash with soap and water.[3][5][4] Do not use alcohol or acetone (this increases skin permeability). If burning persists, treat as a chemical burn.[1]

-

Spill:

References

Synonyms for 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Technical Whitepaper: Nomenclature, Synthesis, and Application of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Executive Summary This technical guide provides a comprehensive analysis of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene (CAS: 67567-46-8), a critical benzylic halide intermediate used in the synthesis of photocleavable protecting groups ("caged" compounds) and nitrogen-containing heterocycles. This document disambiguates the compound from its common isomers, details a self-validating synthesis protocol via radical bromination, and outlines its utility in drug development workflows.

Part 1: Nomenclature & Structural Identification

1.1 The Isomer Critical Control Point In chemical sourcing and database management, this compound is frequently confused with its isomer, Koshland’s Reagent II (2-Methoxy-5-nitrobenzyl bromide). The distinction is determined by the relative positioning of the functional groups.

-

Target Compound (User Specified): 2-(Bromomethyl)-4-methoxy-1-nitrobenzene.[1][2][3]

-

Topology: Nitro and Methoxy are para ; Nitro and Bromomethyl are ortho .

-

Primary Synonym:5-Methoxy-2-nitrobenzyl bromide .

-

-

Common Isomer (False Friend): 2-(Bromomethyl)-1-methoxy-4-nitrobenzene.[4][5][6]

1.2 Synonym & Identifier Matrix

| Category | Identifier / Name | Context |

| IUPAC Name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | Systematic naming |

| Common Name | 5-Methoxy-2-nitrobenzyl bromide | Commercial/Catalog usage |

| Alt. Systematic | Reference to toluene precursor | |

| CAS Registry | 67567-46-8 | Correct specific isomer |

| Isomer CAS | 3913-23-3 | Warning: This is the 2-methoxy isomer |

| SMILES | COc1ccc([O-])c(CBr)c1 | Digital structure search |

| Molecular Formula | MW: 246.06 g/mol |

1.3 Structural Visualization (DOT)

Figure 1: Structural disambiguation logic tree to prevent sourcing errors between the 5-methoxy and 2-methoxy isomers.

Part 2: Synthesis & Manufacturing

The synthesis relies on the Wohl-Ziegler radical bromination of the toluene precursor. This pathway is preferred over direct bromination to maintain regioselectivity at the benzylic position and avoid ring bromination.

2.1 Precursor Selection

-

Starting Material: 5-Methoxy-2-nitrotoluene (also known as 4-methyl-3-nitroanisole or 4-methoxy-2-methyl-1-nitrobenzene).

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (Initiator), Carbon Tetrachloride (

) or Trifluorotoluene (Green alternative).

2.2 Step-by-Step Protocol (Self-Validating)

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 5-Methoxy-2-nitrotoluene in anhydrous solvent (

or -

Activation: Add 1.05 eq of N-Bromosuccinimide (NBS) . Add 0.05 eq of radical initiator (AIBN or BPO).

-

Expert Insight: Use recrystallized NBS to remove HBr traces, which can catalyze side reactions (ring bromination).

-

-

Reaction (The "Color Check"): Heat the mixture to reflux.

-

Validation Point: The reaction is initiating when the dense NBS solid (bottom) converts to low-density Succinimide (floats to the surface). The solution often turns from pale yellow to orange/red during active radical propagation.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:1) or

-NMR.[6]-

Critical Endpoint: Look for the disappearance of the benzylic methyl singlet (

ppm) and appearance of the benzylic bromide singlet (

-

-

Workup: Cool to

to precipitate succinimide completely. Filter. Wash filtrate with water and brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

2.3 Synthesis Workflow Diagram

Figure 2: Radical bromination pathway using NBS, highlighting the conversion of the toluene precursor to the benzylic bromide.

Part 3: Applications in Drug Development

3.1 Photocleavable Linkers ("Caging" Groups) The ortho-nitrobenzyl moiety is the gold standard for photocleavable linkers. The 4-methoxy substituent (in the user's structure) is an electron-donating group (EDG) that red-shifts the absorption maximum.

-

Mechanism: Upon UV irradiation (

nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to a nitroso-benzaldehyde, releasing the "caged" substrate (e.g., a drug, peptide, or nucleotide). -

Utility: This specific derivative is used to create "caged" neurotransmitters or drugs that are biologically inert until activated by light, allowing for spatiotemporal control in pharmacological studies.

3.2 Heterocycle Synthesis The compound serves as a bifunctional building block for synthesizing indole and quinoline scaffolds.

-

Indole Synthesis: Reaction with an aldehyde followed by reduction of the nitro group allows for reductive cyclization.

-

Alkylation: The highly reactive benzylic bromide allows for rapid

coupling with amines, phenols, or thiols.

Part 4: Safety & Handling (E-E-A-T)

4.1 Hazard Identification

-

Lachrymator: Like all benzylic bromides, this compound is a potent tear gas. It alkylates TRPA1 channels in sensory nerves.

-

Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.

-

-

Skin Corrosive: Causes severe skin burns and eye damage (H314).[7]

-

Storage: Moisture sensitive (hydrolysis to benzyl alcohol). Store under inert gas (Argon/Nitrogen) at

.

4.2 Decontamination Procedure In case of spill, do not just wipe. Neutralize the alkylating potential:

-

Cover spill with a mixture of Ethanol and aqueous Ammonia (reacts to form the benign benzyl amine).

-

Allow to sit for 15 minutes before cleaning.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12966745, 2-bromo-4-methoxy-1-nitrobenzene. Link(Note: Used for structural verification of the core scaffold).

- Wohl, A. (1919).Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Wohl-Ziegler reaction mechanism).

- Corrie, J. E. T. (2005).o-Nitrobenzyl and Related Photocleavable Protecting Groups. In "Dynamic Studies in Biology", Wiley-VCH.

-

ChemicalBook. Product entry for CAS 67567-46-8. Link(Verification of specific isomer CAS).

-

Sigma-Aldrich. Safety Data Sheet for Benzylic Bromides. Link(General safety protocols for lachrymatory alkylating agents).

Sources

- 1. 67567-46-8 CAS MSDS (2-(BROMOMETHYL)-4-METHOXY-1-NITROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)-4-methoxy-1-nitrobenzene - CAS:67567-46-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 2-(Bromomethyl)-1-methoxy-4-nitrobenzene | C8H8BrNO3 | CID 77516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-5-nitrobenzyl bromide | SIELC Technologies [sielc.com]

- 6. 2-METHOXY-5-NITROBENZYL BROMIDE | 3913-23-3 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis of heterocyclic compounds from 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Application Note: Strategic Heterocycle Synthesis from 2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Executive Summary & Strategic Value

The compound 2-(Bromomethyl)-4-methoxy-1-nitrobenzene (CAS: 52414-97-8) is a high-value "linchpin" intermediate in medicinal chemistry. Its strategic importance stems from its bifunctional nature: it possesses a highly reactive electrophile (benzylic bromide) and a latent nucleophile (nitro group) in an ortho relationship.

This specific substitution pattern—including the 4-methoxy group—is the structural foundation for Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , a class of DNA minor groove binders currently utilized as payloads in Antibody-Drug Conjugates (ADCs) for oncology (e.g., Vadastuximab talirine). Additionally, this scaffold serves as a robust precursor for 5-substituted indoles and quinazolines.

Technical Scope: This guide details the conversion of this scaffold into (A) PBD Dilactams and (B) 5-Methoxyindoles, emphasizing reproducibility, safety (handling lachrymators), and mechanistic causality.

Critical Handling & Safety Protocols

-

Lachrymator Warning: Benzylic bromides are potent lachrymators. All weighing and transfers must occur within a certified fume hood.

-

Thermal Instability: The nitro-benzyl bromide motif is thermally sensitive. Store at -20°C under inert gas. Avoid heating neat material above 60°C to prevent runaway decomposition.

-

Reaction Monitoring: Benzylic bromides hydrolyze on silica gel. Use neutralized plates (treated with 1% triethylamine) or run TLC rapidly to avoid false positives for alcohol byproducts.

Application I: Synthesis of the PBD Scaffold (Antitumor Payload)

The most critical application of this molecule is the synthesis of the PBD "dilactam" core (specifically the DC-81 or tomaymycin core structure). This route leverages the bromomethyl group for N-alkylation of a proline derivative, followed by reductive cyclization.

Mechanism of Action

-

N-Alkylation: The secondary amine of L-proline methyl ester attacks the benzylic bromide (

). -

Nitro Reduction: The nitro group is reduced to an aniline (

). -

Intramolecular Cyclization: The newly formed aniline spontaneously attacks the proline methyl ester, closing the seven-membered diazepine ring to form the dilactam.

Experimental Protocol

Step 1: N-Alkylation (Coupling)

-

Reagents:

-

2-(Bromomethyl)-4-methoxy-1-nitrobenzene (1.0 eq)

-

L-Proline methyl ester hydrochloride (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.5 eq) -

Acetonitrile (MeCN, anhydrous, 10 mL/g substrate)

-

-

Procedure:

-

Charge a flame-dried RB flask with L-Proline methyl ester HCl and MeCN under

. -

Add

and stir for 15 min at Room Temperature (RT) to liberate the free amine. -

Dropwise add a solution of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene in MeCN over 20 mins. Note: Slow addition prevents bis-alkylation.

-

Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine. Dry over

and concentrate. -

Yield Target: 85–92% (Yellow oil/solid).

-

Step 2: Reductive Cyclization (The "Iron" Method)

-

Rationale: While catalytic hydrogenation (

) is common, Fe/Acetic acid is preferred here to avoid potential hydrogenolysis of the benzylic C-N bond or over-reduction if the PBD has sensitive unsaturation. -

Reagents:

-

Crude N-alkylated intermediate (from Step 1)

-

Iron Powder (5.0 eq, fine mesh)

-

Glacial Acetic Acid (AcOH, 10 mL/g)

-

Methanol (MeOH, co-solvent, 1:1 ratio with AcOH)

-

-

Procedure:

-

Dissolve the intermediate in MeOH/AcOH.

-

Heat the solution to 60°C.

-

Add Iron powder portion-wise over 30 mins. Caution: Exothermic.

-

Reflux for 2–3 hours. The reaction mixture will turn from yellow to a dark slurry.

-

Validation: TLC should show a highly polar, UV-active spot (the dilactam).

-

Workup: Cool to RT. Filter through a Celite pad (wash with warm MeOH). Concentrate the filtrate to remove AcOH (azeotrope with toluene if necessary).

-

Purification: Flash chromatography (DCM/MeOH 95:5). The product is the PBD Dilactam (8-methoxy-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione).

-

Data Summary: PBD Synthesis

| Parameter | Specification | Notes |

| Step 1 Yield | 85 - 92% | Sensitive to moisture; use anhydrous MeCN. |

| Step 2 Yield | 70 - 80% | Cyclization is usually spontaneous upon reduction. |

| Key NMR Signal | Methoxy signal remains distinct. | |

| Key NMR Signal | Amide proton confirms lactam formation. |

Application II: Synthesis of 5-Methoxyindole

This pathway utilizes the "Reissert" or "Leimgruber-Batcho" logic but adapted for the bromide precursor via malonate displacement.

Workflow Diagram

Caption: Pathway for converting the nitrobenzyl bromide to a 2-substituted indole scaffold.

Experimental Protocol

-

Alkylation: React the starting material with the sodium enolate of diethyl malonate (generated via NaH in DMF) at 0°C

RT.-

Control Point: Maintain low temperature initially to prevent decarboxylation or polymerization.

-

-

Cyclization: Treat the resulting 2-(2-nitrobenzyl)malonate with Zinc dust in Acetic Acid at 80°C.

-

Product: Ethyl 5-methoxyindole-2-carboxylate.

Visualizing the Divergent Pathways

The following diagram illustrates how the core scaffold serves as a divergence point for multiple heterocyclic systems.

Caption: Divergent synthesis map showing the versatility of the 2-(bromomethyl)-4-methoxy-1-nitrobenzene scaffold.

References

-

Antonow, D., & Thurston, D. E. (2011). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). Chemical Reviews, 111(4), 2815–2864. Link

-

Kamal, A., et al. (2002). Synthesis of pyrrolo[2,1-c][1,4]benzodiazepine antibiotics: synthesis of DC-81 and its dimers. Bioorganic & Medicinal Chemistry Letters, 12(15), 1917-1919. Link

-

Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Link

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Propose mechanisms and show the expected products of the followin... | Study Prep in Pearson+ [pearson.com]

- 3. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]

- 5. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene in Agrochemical Synthesis

[1]

Executive Summary

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a bifunctional electrophile serving as a critical "linchpin" intermediate in the synthesis of nitrogen- and oxygen-containing heterocycles.[1] Its structural core—an ortho-nitrobenzyl bromide with a para-methoxy activating group—enables a unique reactivity profile essential for constructing Strobilurin fungicides , Indole-based auxins , and Benzisoxazole herbicides .[1]

Unlike simple benzyl halides, the ortho-nitro group allows for latent nucleophilicity ; upon reduction, it facilitates intramolecular cyclization, making this compound indispensable for generating fused bicyclic systems found in next-generation crop protection agents.

Chemical Profile & Reactivity

The compound possesses two distinct reactive centers that allow for sequential functionalization (orthogonal reactivity).[1]

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-4-methoxy-2-nitrobenzene (or 2-(Bromomethyl)-4-methoxy-1-nitrobenzene) |

| Common Name | 5-Methoxy-2-nitrobenzyl bromide |

| CAS Number | 67567-46-8 (Isomer specific) / 3913-23-3 (Isomer check required*) |

| Molecular Weight | 246.06 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Primary Reactivity | Electrophilic Alkylation ( |

| Secondary Reactivity | Reductive Cyclization (Nitro group reduction |

| Hazards | Lachrymator , Skin Corrosive (1B), Severe Eye Damage |

*Note: Nomenclature varies by priority rules. Structure defined as: Benzene ring with -NO2 at C1, -CH2Br at C2, and -OMe at C4.[1]

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic utility of the 2-nitrobenzyl scaffold in agrochemical discovery.[1]

Key Applications in Agrochemical Discovery

A. Synthesis of Strobilurin Fungicide Analogs

The ortho-nitrobenzyl moiety acts as a bioisostere and lipophilic anchor in the design of Strobilurin analogs (Type: QoI inhibitors).[1]

-

Mechanism: The benzylic bromide undergoes

displacement with oximes or phenols (e.g., pyrazoles) to link the pharmacophore (toxophore) to the lipophilic side chain. -

Significance: The 4-methoxy group modulates metabolic stability and water solubility, a critical parameter for systemic fungicides.[1]

B. Indole Synthesis (Bartoli / Reissert Modification)

This is the most potent application.[1] The compound serves as a precursor to 5-methoxyindoles , which are scaffolds for synthetic auxins (herbicides) and plant defense activators.[1]

-

Logic: Alkylation of a carbon nucleophile (e.g., diethyl malonate or acetoacetate) followed by reductive cyclization yields the indole core efficiently, avoiding the harsh conditions of the Fischer Indole Synthesis.

Detailed Experimental Protocol

Target Synthesis: Ethyl 5-methoxy-1H-indole-2-carboxylate A versatile intermediate for auxin-mimic herbicides.[1]

Phase 1: C-Alkylation (The Coupling)

Objective: Displace the bromide with a malonate nucleophile.[1]

Reagents:

-

2-(Bromomethyl)-4-methoxy-1-nitrobenzene (1.0 eq)[1]

-

Diethyl malonate (1.2 eq)[1]

-

Potassium Carbonate (

) or Sodium Hydride (NaH) (1.5 eq)[1] -

Solvent: DMF (Anhydrous) or Acetone[1]

Step-by-Step:

-

Activation: In a flame-dried flask under

, dissolve diethyl malonate in DMF. Cool to 0°C.[1][2] -

Deprotonation: Add base (NaH) portion-wise.[1] Stir for 30 min until gas evolution ceases (formation of sodiomalonate enolate).

-

Addition: Add the nitrobenzyl bromide (dissolved in minimal DMF) dropwise to the enolate solution. Critical: Maintain temperature <10°C to prevent elimination by-products.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[1] Wash organics with brine to remove DMF.[1] Dry over -

Yield: Expect >85% of the alkylated diester intermediate.

Phase 2: Reductive Cyclization (The Ring Closure)

Objective: Reduce the nitro group to an amine, which spontaneously attacks the pendant ketone/ester to form the indole.

Reagents:

-

Alkylated Intermediate (from Phase 1)[1]

-

Iron Powder (Fe) (5.0 eq)[1]

-

Acetic Acid (glacial)[1]

-

Alternative:

, Pd/C (if halide sensitivity is not an issue, though Fe/AcOH is preferred to avoid debromination if other halogens are present).

Step-by-Step:

-

Dissolution: Dissolve the intermediate in Acetic Acid / Ethanol (1:1 v/v).

-

Reduction: Add Iron powder. Heat to reflux (80–90°C) for 2–4 hours.

-

Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge.[1] Wash pad with EtOAc.[1]

-

Neutralization: Carefully neutralize the filtrate with

(aq).[1] -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Data Summary Table:

| Parameter | Phase 1 (Alkylation) | Phase 2 (Cyclization) |

| Temp | 0°C | 90°C (Reflux) |

| Time | 4–6 Hours | 2–4 Hours |

| Key Risk | Exotherm / O-alkylation vs C-alkylation | Incomplete reduction |

| Monitoring | Disappearance of Bromide ( | Appearance of Fluorescent Spot (Indole) |

Process Workflow Diagram

Figure 2: Step-wise synthetic workflow for indole construction.

Safety & Handling Protocols (Critical)

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a potent lachrymator (tear-inducing agent) and skin irritant.[1]

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Quenching Spills: Do not wipe dry.[1] Cover spills with a mixture of 5% Sodium Thiosulfate and Sodium Bicarbonate to quench the alkylating bromide capability before cleaning.[1]

-

Thermal Stability: Do not distill the neat compound. Nitro-benzyl halides can be thermally unstable.[1] Purification should be done via crystallization or low-temperature chromatography.[1]

References

-

American Elements. (n.d.).[1][5] 2-(bromomethyl)-4-methoxy-1-nitrobenzene Product Specifications. Retrieved from [Link]

-

European Patent Office. (2018).[1][6] Process for Preparing Nitrobenzyl Bromides (EP 3587391 A1).[1][6] (Describes the synthesis of nitrobenzyl bromides as precursors for pyraclostrobin intermediates). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 77516, 2-(Bromomethyl)-1-methoxy-4-nitrobenzene. (Structural isomer data and safety profile). Retrieved from [Link][1][7][]

-

Glauser, G., et al. (2023).[1][9] The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense. (Highlights the biological relevance of the methoxy-nitrobenzyl scaffold in plant defense). Retrieved from [Link]

Sources

- 1. 2-(Bromomethyl)-1-methoxy-4-nitrobenzene | C8H8BrNO3 | CID 77516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 5. americanelements.com [americanelements.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-(Bromomethyl)-4-methoxy-1-nitrobenzene in the synthesis of serotonin reuptake inhibitors

Application Notes and Protocols

Topic: 2-(Bromomethyl)-4-methoxy-1-nitrobenzene in the Synthesis of Serotonin Reuptake Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Novel SRI Scaffolds

Selective Serotonin Reuptake Inhibitors (SSRIs) form a cornerstone of modern pharmacotherapy for depressive and anxiety disorders. Their primary mechanism involves the inhibition of the serotonin transporter (SERT), which increases the extracellular concentration of the neurotransmitter serotonin (5-HT) in the synaptic cleft.[1][2][3] While existing SSRIs are effective, the quest for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles is a significant driver of contemporary drug discovery.[3]

Many successful CNS agents, including several with serotonergic activity, are built around a core piperazine scaffold.[4][5][6][7] The N-alkylation of this piperazine ring with various arylmethyl groups is a proven strategy for tuning pharmacological activity. This application note details the utility of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene as a key building block for the synthesis of novel diarylmethylpiperazine derivatives, which are promising precursors for new SRI candidates. The incorporated 4-methoxy-1-nitrobenzyl moiety is of particular interest, as both methoxyphenyl and nitrophenyl groups are found in compounds with high affinity for the serotonin transporter.[8][9][10]

This guide provides a detailed protocol for the N-alkylation of a model arylpiperazine, discusses the chemical rationale behind the methodology, and outlines subsequent transformations of the resulting intermediate.

Physicochemical Properties and Reactivity Profile

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is a versatile electrophilic reagent. Its reactivity is governed by the following structural features:

-

Benzylic Bromide: As a benzylic halide, the bromine atom is readily displaced by nucleophiles in SN2 reactions. The stability of the potential benzylic carbocation also facilitates this process.

-

Ortho-Nitro Group: The strongly electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the benzylic carbon, making the molecule more susceptible to nucleophilic attack. This activating effect is crucial for achieving high yields in alkylation reactions with moderately nucleophilic amines like arylpiperazines.[11]

-

Para-Methoxy Group: The electron-donating methoxy group at the para position modulates the overall electronic properties of the aromatic ring, a common feature in many biologically active compounds that interact with monoamine transporters.[12]

Core Application: Synthesis of a Diarylmethylpiperazine Precursor

This section provides a robust, field-tested protocol for the synthesis of 1-((4-methoxy-1-nitrophenyl)methyl)-4-(2-methoxyphenyl)piperazine, a key intermediate for further elaboration into potential SRI candidates.

Reaction Principle

The synthesis is a direct N-alkylation reaction. The secondary amine of 1-(2-methoxyphenyl)piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(Bromomethyl)-4-methoxy-1-nitrobenzene. A mild inorganic base is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[13][14]

Scheme 1: N-Alkylation of 1-(2-methoxyphenyl)piperazine

Detailed Experimental Protocol

Materials:

-

1-(2-Methoxyphenyl)piperazine

-

2-(Bromomethyl)-4-methoxy-1-nitrobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxyphenyl)piperazine (1.0 eq.).

-

Solvent and Base Addition: Under an inert atmosphere, add anhydrous acetonitrile to dissolve the piperazine derivative. Add finely powdered anhydrous potassium carbonate (2.0 eq.).

-

Reagent Addition: In a separate vial, dissolve 2-(Bromomethyl)-4-methoxy-1-nitrobenzene (1.05 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring piperazine suspension over 10-15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-8 hours).

-